molecular formula C18H20N2O B6285926 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone CAS No. 300801-70-1

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No. B6285926
CAS RN: 300801-70-1
M. Wt: 280.4 g/mol
InChI Key: NPJVGQHTXJHUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone, also known as 1-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone, is a quinoline derivative with a wide range of applications in scientific research. It is a colorless solid that has been extensively studied for its pharmacological and biochemical properties. The structure of 1-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone is shown in Figure 1.

Scientific Research Applications

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has a wide range of applications in scientific research. It has been used to study the roles of the enzyme monoamine oxidase B (MAO-B) in the metabolism of neurotransmitters. It has also been used to investigate the role of the enzyme tyrosine hydroxylase in the biosynthesis of dopamine. In addition, it has been used to study the effects of monoamine oxidase inhibitors on the metabolism of neurotransmitters.

Mechanism of Action

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone acts as a reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that is responsible for the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO-B, this compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone increases the levels of these neurotransmitters in the brain. This can lead to a variety of effects, including improved mood and cognitive performance.
Biochemical and Physiological Effects
This compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which can lead to improved mood and cognitive performance. It has also been shown to reduce anxiety and improve sleep quality. In addition, it has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the effects of MAO-B inhibition on neurotransmitter metabolism. However, there are some limitations to its use. For example, it is not approved for use in humans, and its effects on humans have not been thoroughly studied.

Future Directions

The potential applications of 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone are still being explored. Future research could focus on the effects of MAO-B inhibition on mood and cognition in humans. In addition, further studies could be conducted to investigate the effects of this compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone on other aspects of physiology, such as inflammation and oxidative stress. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone, such as the treatment of depression and anxiety.

Synthesis Methods

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized via a three-step reaction. The first step involves the reaction of 2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone with phenylhydrazine to form 1-(2-methyl-4-phenylhydrazinyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone. This is followed by the reaction of the intermediate with formaldehyde to form 1-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone. The final step is the purification of the compound.

properties

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-12-17(19-15-8-4-3-5-9-15)16-10-6-7-11-18(16)20(13)14(2)21/h3-11,13,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJVGQHTXJHUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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